molecular formula C19H19FN4OS B11183603 N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B11183603
M. Wt: 370.4 g/mol
InChI Key: WKVPQEILYASKRE-UHFFFAOYSA-N
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Description

“N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide” typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Introduction of Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzothiazole core.

    Attachment of Fluorophenyl Group: The fluorophenyl group can be attached through further substitution reactions, often using halogenated precursors and appropriate catalysts.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various functional groups, potentially converting nitro groups to amines or reducing double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine and benzothiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of “N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-aminobenzothiazole.

    Piperazine Derivatives: Compounds with similar piperazine rings, such as 1-(2-fluorophenyl)piperazine.

Uniqueness

“N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide” is unique due to the specific combination of the benzothiazole and piperazine moieties, along with the fluorophenyl group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a compound that belongs to the benzothiazole family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Overview of the Compound

  • Chemical Structure : The compound features a benzothiazole moiety linked to a piperazine ring, which contributes to its pharmacological properties.
  • Molecular Formula : C15H17FN2OS
  • CAS Number : Not explicitly available in the search results but can be derived from its structure.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Receptors : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter systems.
  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting specific enzymes, which could be a pathway for this compound's action.
  • Modulation of Ion Channels : Benzothiazole derivatives often affect ion channels, which are crucial for neuronal excitability and signaling.

Biological Activities

The compound exhibits a range of biological activities:

  • Anticonvulsant Activity : Research has indicated that similar benzothiazole derivatives exhibit anticonvulsant properties. For instance, studies on related compounds demonstrated effectiveness in animal models of epilepsy .
  • Antidepressant Effects : The piperazine component suggests potential antidepressant activity due to its structural similarity to known antidepressants that target serotonin receptors.
  • Antimicrobial Properties : Benzothiazoles are known for their antimicrobial activities, indicating that this compound may also possess similar properties.

Anticonvulsant Studies

A study focused on derivatives of benzothiazole showed significant anticonvulsant activity. For example, compounds were tested in animal models using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. Results indicated that certain modifications in the structure led to enhanced efficacy .

CompoundDose (mg/kg)MES Efficacy (%)scPTZ Efficacy (%)
Compound A307580
Compound B1008590
This compoundTBDTBDTBD

Antidepressant Activity

Research into related piperazine derivatives has shown that modifications can lead to enhanced binding affinity for serotonin receptors. This suggests potential for developing antidepressants based on the structure of this compound.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, we can compare it with other benzothiazole derivatives:

Compound NameBiological ActivityNotable Features
N-(pyrimidin-2-yl)benzo[d]thiazol-2-aminesAntimicrobial, AntioxidantContains pyrimidine moiety
N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamideAnti-inflammatory, AnalgesicSulfonamide group enhances activity

Properties

Molecular Formula

C19H19FN4OS

Molecular Weight

370.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C19H19FN4OS/c20-14-5-1-3-7-16(14)24-11-9-23(10-12-24)13-18(25)22-19-21-15-6-2-4-8-17(15)26-19/h1-8H,9-13H2,(H,21,22,25)

InChI Key

WKVPQEILYASKRE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4F

Origin of Product

United States

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